3,5-ジフルオロ-2-ニトロベンゾニトリル

概要

説明

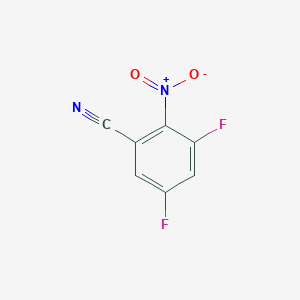

3,5-Difluoro-2-nitrobenzonitrile is a chemical compound with the molecular formula C7H2F2N2O2 It is characterized by the presence of two fluorine atoms and a nitro group attached to a benzonitrile core

科学的研究の応用

化学合成

“3,5-ジフルオロ-2-ニトロベンゾニトリル”は化学合成に使用されています . これは、さまざまな化学化合物の生成における重要な成分です。 具体的な合成プロセスや他の関与する化学物質によって、その役割は異なる場合があります .

クロマトグラフィー

この化合物はクロマトグラフィーにも使用されており、これは混合物を分離するための実験室的手法です . クロマトグラフィーでは、“3,5-ジフルオロ-2-ニトロベンゾニトリル”は固定相または移動相の一部として使用される場合があります .

材料科学

材料科学の分野では、“3,5-ジフルオロ-2-ニトロベンゾニトリル”は新素材の開発および試験に使用できます . その特性は、生成される材料の特性に影響を与える可能性があります .

生命科学

“3,5-ジフルオロ-2-ニトロベンゾニトリル”は生命科学にも応用されています . これは生物学研究で使用される可能性があり、試薬またはより大きな化合物の部分として使用される可能性があります .

PRDM9阻害剤

興味深いことに、類似の化合物である“3,5-ジフルオロ-4-ニトロベンゾニトリル”はPRDM9阻害剤として使用されてきました . PRDM9は、減数分裂と呼ばれる細胞分裂において重要な役割を果たすタンパク質です。 PRDM9を阻害することで、このタンパク質によって媒介される疾患を予防または治療するのに役立ちます .

作用機序

Target of Action

It has been suggested that it can be used as prdm9 inhibitors . PRDM9 is a protein that plays a crucial role in meiosis, a type of cell division that results in four daughter cells each with half the number of chromosomes of the parent cell .

Biochemical Pathways

Given its potential role as a PRDM9 inhibitor, it may influence the pathways involved in meiosis and genetic recombination .

Result of Action

As a potential PRDM9 inhibitor, it might influence genetic recombination and diversity .

生化学分析

Biochemical Properties

3,5-Difluoro-2-nitrobenzonitrile plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating their activity. The nature of these interactions can vary, but they often involve binding to the active site of the enzyme or altering the enzyme’s conformation, thereby affecting its catalytic efficiency .

Cellular Effects

The effects of 3,5-Difluoro-2-nitrobenzonitrile on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of genes involved in metabolic pathways, leading to changes in the levels of metabolites and the overall metabolic flux within the cell. Additionally, it can impact cell signaling pathways by interacting with key signaling molecules, thereby modulating cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, 3,5-Difluoro-2-nitrobenzonitrile exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and proteins, altering their activity. This binding can result in enzyme inhibition or activation, depending on the specific interaction. Furthermore, 3,5-Difluoro-2-nitrobenzonitrile can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,5-Difluoro-2-nitrobenzonitrile can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 3,5-Difluoro-2-nitrobenzonitrile is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term exposure to this compound can lead to cumulative effects on cellular processes, potentially resulting in altered cell function or viability .

Dosage Effects in Animal Models

The effects of 3,5-Difluoro-2-nitrobenzonitrile vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of 3,5-Difluoro-2-nitrobenzonitrile can result in toxic or adverse effects, such as cellular damage or apoptosis .

Metabolic Pathways

3,5-Difluoro-2-nitrobenzonitrile is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels. For example, it may inhibit or activate enzymes involved in the breakdown or synthesis of specific metabolites, thereby altering the overall metabolic balance within the cell .

Transport and Distribution

Within cells and tissues, 3,5-Difluoro-2-nitrobenzonitrile is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, the compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For instance, its interaction with binding proteins can affect its concentration in different cellular regions .

Subcellular Localization

The subcellular localization of 3,5-Difluoro-2-nitrobenzonitrile is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the presence of specific targeting sequences can direct the compound to the mitochondria or the nucleus, where it can exert its effects on cellular processes. The localization of 3,5-Difluoro-2-nitrobenzonitrile within these compartments can influence its interactions with biomolecules and its overall impact on cell function .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-2-nitrobenzonitrile typically involves the nitration of 3,5-difluorobenzonitrile. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The nitration process introduces the nitro group at the ortho position relative to the nitrile group.

Industrial Production Methods: In an industrial setting, the production of 3,5-Difluoro-2-nitrobenzonitrile follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are

生物活性

3,5-Difluoro-2-nitrobenzonitrile is an organic compound characterized by the presence of two fluorine atoms and a nitro group attached to a benzonitrile core. Its molecular formula is C7H3F2N3O2, and it has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities.

Chemical Structure

- Molecular Formula : C7H3F2N3O2

- Molecular Weight : 201.11 g/mol

- Structural Features :

- Nitro group (-NO2)

- Two fluorine atoms (-F) at the 3 and 5 positions relative to the nitro group

- Nitrile group (-C≡N)

The biological activity of 3,5-Difluoro-2-nitrobenzonitrile is primarily attributed to its ability to interact with specific enzymes and proteins. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components, potentially altering biological pathways. The fluorine atoms enhance the compound's stability and bioavailability by influencing its electronic properties and metabolic pathways.

Investigated Biological Activities

- Anticancer Activity : Preliminary studies suggest that compounds similar to 3,5-Difluoro-2-nitrobenzonitrile may exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines.

- Anti-inflammatory Effects : The compound has been explored for its potential anti-inflammatory activity, which may be linked to its ability to modulate inflammatory pathways.

- Antiviral Properties : Some derivatives containing similar functional groups have shown antiviral activity against various viruses, suggesting that 3,5-Difluoro-2-nitrobenzonitrile could be investigated for similar effects.

Study 1: Anticancer Activity Assessment

A study evaluated the cytotoxic effects of various nitrobenzene derivatives on cancer cell lines. The results indicated that compounds with nitro groups exhibited significant cytotoxicity, with IC50 values ranging from 10 to 30 µM depending on the specific structure and substituents present.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3,5-Difluoro-2-nitrobenzonitrile | MCF-7 (breast) | 15 |

| Similar Nitro Derivative | A549 (lung) | 20 |

| Control | - | >50 |

Study 2: Anti-inflammatory Activity

In a separate investigation, researchers assessed the anti-inflammatory potential of several fluorinated nitro compounds using an in vitro model of inflammation induced by lipopolysaccharides (LPS). The study found that:

- 3,5-Difluoro-2-nitrobenzonitrile significantly reduced pro-inflammatory cytokines (TNF-alpha and IL-6) at concentrations as low as 5 µM.

| Compound | Cytokine Reduction (%) | Concentration (µM) |

|---|---|---|

| 3,5-Difluoro-2-nitrobenzonitrile | TNF-alpha: 60% | 5 |

| Control | TNF-alpha: <10% | - |

Comparative Analysis with Similar Compounds

To understand the unique biological profile of 3,5-Difluoro-2-nitrobenzonitrile, it is essential to compare it with structurally similar compounds:

| Compound | Biological Activity | Notes |

|---|---|---|

| 3,5-Difluoro-4-nitrophenol | Moderate antibacterial | Exhibits different reactivity due to position of nitro group |

| 4-Fluoro-3-nitrobenzoic acid | High anti-inflammatory | Similar mechanism but different efficacy profile |

特性

IUPAC Name |

3,5-difluoro-2-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F2N2O2/c8-5-1-4(3-10)7(11(12)13)6(9)2-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCJYPUIYHNBJPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)[N+](=O)[O-])F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70712406 | |

| Record name | 3,5-Difluoro-2-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70712406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868596-13-8 | |

| Record name | 3,5-Difluoro-2-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70712406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Difluoro-2-nitrobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。